4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
2089812-21-3 |
|---|---|
Molecular Formula |
C9H4BrCl2N3 |
Molecular Weight |
304.95 g/mol |
IUPAC Name |
4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine |
InChI |
InChI=1S/C9H4BrCl2N3/c10-7-2-1-5(4-13-7)6-3-8(11)15-9(12)14-6/h1-4H |
InChI Key |
HDVYJMWPDCIGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC(=N2)Cl)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 6 Bromopyridin 3 Yl 2,6 Dichloropyrimidine and Its Precursors
Retrosynthetic Analysis of the 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine Scaffold
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in The primary disconnection for the this compound scaffold is the carbon-carbon bond between the pyrimidine (B1678525) C4 position and the pyridine (B92270) C3 position. This bond is strategically formed via a transition metal-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura coupling. nih.govresearchgate.netresearchgate.net
This disconnection leads to two key synthons: an electrophilic 2,6-dichloropyrimidine moiety and a nucleophilic (6-bromopyridin-3-yl) organometallic species. The corresponding synthetic equivalents for these synthons are a halogenated pyrimidine, such as 2,4,6-trichloropyrimidine, and a (6-bromopyridin-3-yl)boronic acid or its ester derivative. The analysis, therefore, dictates a synthetic plan that focuses on the independent synthesis of these two precursor fragments followed by their final coupling.
Synthesis of Dihalogenated Pyrimidine Building Blocks
The pyrimidine core is a fundamental component of numerous biologically active compounds. nih.gov The synthesis of halogenated pyrimidines is a well-established field, providing the necessary electrophilic partner for the cross-coupling reaction.
Preparation of 2,6-Dichloropyrimidine from Readily Available Precursors
A common and direct precursor for the target molecule's pyrimidine portion is 4,6-dichloropyrimidine (B16783), which can be synthesized from the readily available 4,6-dihydroxypyrimidine (B14393). The conversion of the dihydroxy derivative to the dichloro derivative is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022).
One established method involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride, often in the presence of a tertiary amine like dimethylaniline, to yield 4,6-dichloropyrimidine. epo.org Another approach utilizes phosgene in a chlorinated solvent with a tertiary amine base. epo.org For instance, phosgene can be added to a mixture of 4,6-dihydroxypyrimidine and dimethylaniline in dichloromethane, followed by heating at reflux to produce the desired 4,6-dichloropyrimidine in good yield. epo.org
| Starting Material | Reagent | Conditions | Product | Yield |
| 4,6-Dihydroxypyrimidine | POCl₃, Dimethylaniline | Heat | 4,6-Dichloropyrimidine | - |
| 4,6-Dihydroxypyrimidine | Phosgene, Dimethylaniline | Dichloromethane, Reflux | 4,6-Dichloropyrimidine | 80% epo.org |
The synthesis of the closely related 2-amino-4,6-dichloropyrimidine (B145751) from sodium 2-amino-4,6-dihydroxypyrimidine (B16511) using POCl₃ and triethylamine (B128534) also highlights a common chlorination strategy for this class of heterocycles. googleapis.com
Synthetic Innovations for Halogenated Pyrimidine Scaffolds
While traditional chlorination methods are effective, research continues to seek more environmentally benign and efficient protocols for the halogenation of pyrimidines. Modern approaches focus on developing methods that offer high regioselectivity and utilize less hazardous reagents. For example, methods using N-halosuccinimides in ionic liquids have been developed for the C-5 halogenation of pyrimidine-based nucleosides, offering a catalyst-free and reusable system. elsevierpure.com Another innovative strategy for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines employs a hypervalent iodine(III) reagent with potassium halides in water at room temperature, showcasing a green and efficient alternative to traditional methods. rsc.org These advancements, while not directly for 2,6-dichloropyrimidine, point towards a trend of developing milder and more selective halogenation techniques applicable to a range of pyrimidine scaffolds.
Synthesis of 6-Bromopyridin-3-yl Moiety Precursors
The synthesis of the 6-bromopyridin-3-yl fragment requires precise control over the regioselectivity of the bromination reaction on the pyridine ring. This precursor is then converted into a reactive form suitable for cross-coupling.
Strategies for Regioselective Bromination of Pyridine Derivatives
Achieving regioselective halogenation of pyridine rings is a significant challenge in synthetic chemistry. chemrxiv.org For the synthesis of the 6-bromopyridin-3-yl moiety, a common starting material is 3-aminopyridine (B143674). Direct bromination of 3-aminopyridine can be achieved using reagents like N-bromosuccinimide (NBS) in acetonitrile.
Another strategy involves the Hofmann degradation of a pyridinecarboxamide. For example, 6-bromo-3-pyridinecarboxamide can be treated with sodium methoxide (B1231860) and bromine in aqueous methanol (B129727) to yield 3-amino-6-bromopyridine. google.com The reaction temperature is a critical parameter, with optimal yields obtained around 70°C.
| Starting Material | Reagent(s) | Conditions | Product | Yield |
| 3-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 3-Amino-6-bromopyridine | - |
| 6-Bromo-3-pyridinecarboxamide | NaOMe, Br₂ | Aqueous Methanol, 70°C | 3-Amino-6-bromopyridine | 52% |
These methods provide access to 3-amino-6-bromopyridine, which can then be further functionalized for the subsequent coupling step.
Formation of Reactive Organometallic Intermediates from Bromopyridines for Cross-Coupling
With the 6-bromopyridin-3-yl core synthesized, it must be converted into an organometallic reagent for the Suzuki-Miyaura cross-coupling reaction. The most common and versatile intermediate is the corresponding boronic acid or a boronic ester. (6-bromopyridin-3-yl)boronic acid is a commercially available reagent but can also be synthesized in the lab. alfachemch.com
The formation of such organoboron compounds typically involves a two-step process:
Metal-Halogen Exchange: The bromopyridine is treated with a strong organometallic base, such as n-butyllithium, at low temperatures to generate a lithiated pyridine intermediate.
Borylation: The highly reactive lithiated species is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid.
This organoboron compound is the key nucleophilic partner that will react with the dihalogenated pyrimidine building block in the final palladium-catalyzed cross-coupling step to assemble the target molecule, this compound. rice.edu The versatility of boronic acids in cross-coupling reactions allows for the efficient formation of the crucial C-C bond, linking the two heterocyclic systems. researchgate.netrice.edu
Carbon-Carbon Bond Formation: Cross-Coupling Strategies for Pyrimidine-Pyridine Linkage
The creation of a carbon-carbon bond between a pyrimidine and a pyridine ring is a cornerstone of modern organic synthesis, enabling the construction of diverse bi-heteroaryl scaffolds. Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this transformation due to their high efficiency, functional group tolerance, and predictable selectivity. nih.gov These reactions typically involve the coupling of a heteroaryl halide or pseudohalide with an organometallic reagent. For the synthesis of this compound, the key disconnection is between the C4 position of the pyrimidine ring and the C3 position of the pyridine ring.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Heteroaryl Bond Formation
The Suzuki-Miyaura coupling reaction stands out as one of the most versatile and frequently utilized methods for C-C bond formation. mdpi.comnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com For the target molecule, this would typically involve the reaction between a 2,6-dichloropyrimidine derivative and a (6-bromopyridin-3-yl)boronic acid derivative, or alternatively, 4-boryl-2,6-dichloropyrimidine with 3-bromo-6-chloropyridine. The electron-deficient nature of the pyrimidine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond. nih.gov
The efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. Optimization of these parameters is crucial for achieving high yields and purity of the desired product, this compound.
Key parameters that are typically optimized include:
Base: The base plays a critical role in activating the boronic acid and facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). mdpi.comresearchgate.net The choice of base can significantly influence the reaction rate and the suppression of side reactions.
Solvent: The solvent system must be capable of dissolving the reactants and catalyst while being compatible with the reaction conditions. Mixtures of organic solvents and water are common, such as 1,4-dioxane (B91453)/water, toluene/water, or ethanol/water. mdpi.comresearchgate.netcore.ac.uk The choice of solvent can also be critical for achieving regioselectivity in substrates with multiple reactive sites. nih.gov
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. researchgate.netnih.gov Higher temperatures are often required for less reactive substrates, such as aryl chlorides. researchgate.net
The following table summarizes typical conditions explored during the optimization of Suzuki-Miyaura reactions for similar heteroaryl couplings.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |
| 2 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | Reflux | Good | researchgate.net |
| 3 | Pd₂(dba)₃ / Ligand | K₂CO₃ | Toluene | Reflux | Variable | mdpi.com |
| 4 | Pd(OAc)₂ / NHC Ligand | K₃PO₄ | Dioxane | 60-100 | High | nih.gov |
| 5 | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | Variable | researchgate.net |
The selection of the palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, influences its reactivity, and can control selectivity.
Palladium Precatalysts: Common choices for palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mdpi.comresearchgate.netmdpi.com
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a widely used, commercially available ligand. mdpi.com More electron-rich and sterically hindered phosphine ligands, such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or ferrocenylphosphines (e.g., dppf), often provide higher catalytic activity, especially for challenging substrates like heteroaryl chlorides.
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), have emerged as powerful alternatives to phosphines. nih.gov They form highly stable and active palladium complexes that can promote couplings of unreactive substrates under milder conditions. For couplings involving dihaloheteroarenes, a sterically hindered NHC ligand can promote reaction at a specific position, such as the C4 position of a pyrimidine, with high selectivity. nih.gov
The choice between these catalyst systems depends on the specific reactivity of the 2,6-dichloropyrimidine and the pyridine-boronic acid substrates. For instance, while Pd(PPh₃)₄ might be sufficient, a more advanced catalyst system using a Buchwald ligand or an NHC ligand might be necessary to achieve high yield and selectivity, minimizing side reactions such as the coupling at the C2 or C6 positions of the pyrimidine ring. nih.gov
Exploration of Alternative Cross-Coupling Methodologies for C-C Bond Construction
While the Suzuki-Miyaura coupling is a primary method, other cross-coupling reactions can also be employed for the formation of the pyrimidine-pyridine C-C bond. These alternatives can be valuable if the boronic acid precursor is unstable or difficult to prepare.
Stille Coupling: This reaction pairs an organotin reagent with an organic halide. It offers high functional group tolerance but is often avoided due to the toxicity of the tin reagents and byproducts.
Negishi Coupling: This methodology utilizes organozinc reagents, which are generally more reactive than organoboron compounds. The Pd/IPr catalytic system has been shown to be effective for C4-selective Negishi couplings of dichloro-N-heteroarenes, allowing for the installation of heteroaryl groups. nih.gov
Kumada Coupling: This reaction employs Grignard reagents (organomagnesium) as the nucleophilic partner. It is highly effective for forming C-C bonds but can be limited by its lower functional group tolerance due to the high reactivity of the Grignard reagent. nih.gov
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this palladium-catalyzed reaction can be adapted for certain C-C bond-forming processes, particularly in cascade reactions. rsc.org
The selection of an alternative methodology would depend on the availability of starting materials, functional group compatibility, and the desired reaction conditions.
Synthetic Pathway Optimization and Scale-Up Considerations for Laboratory and Potential Industrial Applications
Transitioning a synthetic route from a laboratory scale to a larger, potentially industrial scale requires careful optimization of the entire process to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, several factors would need to be considered.
Starting Material Availability and Cost: The precursors, such as a 2,6-dichloropyrimidine derivative and a (6-bromopyridin-3-yl)boronic acid, must be readily available or synthesizable in large quantities at a reasonable cost. The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a related intermediate, has been described starting from p-bromophenylacetic acid. google.comatlantis-press.com
Catalyst Loading and Cost: Palladium catalysts can be expensive. Minimizing the catalyst loading (mol %) without significantly impacting the reaction time or yield is a key goal in process optimization. acs.org Investigating more cost-effective catalysts or ligands is also a common strategy.
Reaction Conditions: Solvents should be chosen based on safety, environmental impact, and ease of removal and recovery. Toluene or 2-methyl-THF are often preferred over solvents like 1,4-dioxane or DMF on a large scale. Reaction temperature and time must be optimized to maximize throughput and minimize energy consumption.
Workup and Purification: The workup procedure must be scalable and avoid problematic steps like emulsion formation. Purification methods such as chromatography are often undesirable for large-scale production. Crystallization or trituration are preferred methods for isolating the final product in high purity. northwestern.edu
Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential. The environmental impact (E-factor) and process mass intensity (PMI) should be calculated and minimized by reducing waste and solvent usage.
Optimization would involve a systematic study of reaction parameters (Design of Experiments, DoE) to identify the optimal conditions for a safe, robust, and economically viable process.
Chemical Reactivity and Transformations of 4 6 Bromopyridin 3 Yl 2,6 Dichloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrimidine Ring
The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two chlorine atoms, makes it a prime substrate for SNAr reactions. The two chlorine atoms at the C-2 and C-6 positions serve as excellent leaving groups, enabling the introduction of a wide range of nucleophiles.
In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. However, the introduction of the 6-bromopyridin-3-yl substituent at the C-4 position of the pyrimidine ring can induce subtle electronic differences between the C-2 and C-6 positions. Generally, in 2,4-dichloropyrimidines, nucleophilic attack is favored at the C-4 position. For 4,6-dichloropyrimidines, the positions are electronically similar, but steric hindrance from the substituent at C-5 (in this case, the pyridyl ring is at C-4) can influence the site of attack.
Studies on related 4-substituted-2,6-dichloropyrimidines have shown that the initial nucleophilic substitution can often be directed to one of the chlorine atoms under controlled conditions, allowing for sequential disubstitution with different nucleophiles. This chemoselectivity is crucial for the synthesis of unsymmetrically substituted pyrimidines.
The reactivity of the chlorine atoms in dichloropyrimidines towards different nucleophiles is a key aspect of their synthetic utility. Stronger nucleophiles, such as primary and secondary amines, readily displace the chlorine atoms. For instance, the monoamination of 4,6-dichloropyrimidine (B16783) with various adamantane-containing amines has been achieved under catalyst-free conditions at elevated temperatures. Softer nucleophiles, such as thiols, can also be employed to functionalize the pyrimidine ring.
The table below illustrates the typical reactivity of dichloropyrimidines with a range of nucleophiles, drawn from studies on analogous compounds.
| Nucleophile Type | Example Nucleophile | Typical Reaction Conditions | Product Type |
| Amines | Primary/Secondary Amines | Heat, with or without base | Aminopyrimidine |
| Alcohols/Phenols | Alkoxides/Phenoxides | Base (e.g., NaH, K2CO3) | Alkoxy/Aryloxypyrimidine |
| Thiols | Thiolates | Base (e.g., NaH, K2CO3) | Thioetherpyrimidine |
The 6-bromopyridin-3-yl substituent exerts a significant electronic influence on the dichloropyrimidine ring. The pyridine (B92270) ring is electron-withdrawing, which further activates the pyrimidine ring towards nucleophilic attack. This enhanced electrophilicity facilitates SNAr reactions, often allowing them to proceed under milder conditions than those required for less activated pyrimidines.
Furthermore, the nitrogen atom in the pyridine ring can potentially coordinate to metal catalysts used in subsequent cross-coupling reactions, thereby influencing the reactivity of the bromine atom on the pyridine moiety. The interplay between the electronic effects of the substituent and the inherent reactivity of the dichloropyrimidine core is a critical consideration in synthetic planning.
Reactivity of the Bromine Atom on the Pyridine Moiety
The bromine atom on the pyridine ring of 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
The C-Br bond on the pyridine ring is readily activated by palladium catalysts, enabling a range of cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. Research on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has demonstrated successful Suzuki-Miyaura couplings with various arylboronic acids. wikipedia.orgresearchgate.netatlantis-press.commdpi.com These reactions typically employ a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent like 1,4-dioxane (B91453). wikipedia.orgmdpi.com Electron-rich boronic acids have been shown to give good yields in these systems. wikipedia.orgmdpi.com
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with primary or secondary amines. This provides a direct route to aminopyridine derivatives.
The following table summarizes representative conditions for these cross-coupling reactions, based on literature for similar bromopyridine substrates.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Aryl-substituted pyridine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Amine (e.g., Et₃N) | THF or DMF | Alkynyl-substituted pyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine (B1218219) ligand | NaOtBu | Toluene or Dioxane | Amino-substituted pyridine |
The bromine atom on the pyridine ring can also be utilized to form organometallic intermediates, which can then be reacted with various electrophiles.
Grignard Reagent Formation: Treatment of the bromopyridine with magnesium metal can generate the corresponding Grignard reagent. This powerful nucleophile can then be used in reactions with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to introduce new functional groups.
Lithiation (Halogen-Metal Exchange): Reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can effect a halogen-metal exchange, replacing the bromine atom with lithium. wikipedia.orgnih.govuni-regensburg.deharvard.edu This lithiated intermediate is a highly reactive nucleophile that can be quenched with various electrophiles to introduce a diverse array of substituents. wikipedia.orgnih.govuni-regensburg.deharvard.edu The rate of lithium-halogen exchange typically follows the trend I > Br > Cl. wikipedia.org
These transformations via organometallic intermediates significantly expand the synthetic utility of this compound, allowing for the introduction of functional groups that are not readily accessible through other methods.
Chemoselectivity and Regioselectivity in Transformations of Multi-Halogenated Pyrimidine-Pyridine Systems
The transformations of multi-halogenated pyrimidine-pyridine systems, such as this compound, are governed by the relative reactivity of the different halogen substituents and the electronic nature of the heterocyclic rings. In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atoms on the electron-deficient pyrimidine ring are generally more susceptible to displacement than the bromine atom on the pyridine ring.
The regioselectivity of nucleophilic attack on the dichloropyrimidine ring is a critical aspect of its chemistry. Generally, the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position. This preference is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon attack at the C4 or C6 position. google.com However, the substituent at the C5 position and the nature of the nucleophile and reaction conditions can significantly influence this selectivity. For instance, in many 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution occurs preferentially at the C4 position. researchgate.net The presence of a bulky or electron-donating group at a neighboring position can, in some cases, direct the substitution to the C2 position. wuxiapptec.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another avenue for the selective functionalization of this compound. In these reactions, the reactivity of the carbon-halogen bonds typically follows the order C-Br > C-Cl. This inherent difference in reactivity allows for the chemoselective coupling at the brominated position of the pyridine ring while leaving the chloro-substituents on the pyrimidine ring intact, or vice versa, depending on the catalyst system and reaction conditions employed. For instance, studies on analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine have demonstrated successful Suzuki-Miyaura reactions. google.comresearchgate.net The choice of catalyst, base, and solvent is crucial in achieving high yields and selectivities in these transformations.
The interplay between SNAr and cross-coupling reactions provides a powerful strategy for the controlled, stepwise derivatization of this multi-halogenated system, enabling the synthesis of a diverse array of complex molecules.
| Reaction Type | Position of Reactivity | Influencing Factors | Typical Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | C4/C6 of Pyrimidine > C2 of Pyrimidine > C6 of Pyridine | Electronic effects of substituents, nature of nucleophile, solvent, temperature | Selective displacement of one or both chlorine atoms on the pyrimidine ring. |
| Suzuki-Miyaura Cross-Coupling | C6 of Pyridine (C-Br) > C2/C4/C6 of Pyrimidine (C-Cl) | Catalyst system (Pd catalyst and ligand), base, solvent | Selective coupling at the C-Br bond of the pyridine ring. |
Studies on the Stability and Potential Degradation Pathways of the Compound
The stability of this compound is a key consideration for its synthesis, storage, and application. Generally, dichloropyrimidine derivatives exhibit good stability under standard laboratory conditions. However, they can be susceptible to degradation under harsh conditions such as strong acids, bases, or high temperatures.
One potential degradation pathway for this compound involves the hydrolysis of the chloro-substituents on the pyrimidine ring. In the presence of water or other nucleophilic solvents, particularly under basic or acidic conditions, the chlorine atoms can be displaced by hydroxyl groups to form the corresponding hydroxypyrimidine derivatives. The rate of this hydrolysis is dependent on the pH, temperature, and the presence of any catalysts.
The carbon-bromine bond on the pyridine ring can also be a site of degradation, although it is generally more stable than the carbon-chlorine bonds of the pyrimidine ring towards nucleophilic attack. Reductive dehalogenation can occur in the presence of reducing agents or certain metal catalysts, leading to the formation of the corresponding des-bromo derivative.
Photodegradation could be another potential pathway for the breakdown of this compound, particularly given the presence of aromatic heterocyclic rings and halogen substituents. Exposure to ultraviolet (UV) radiation could induce cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent decomposition products.
While specific experimental studies on the degradation of this compound are not extensively reported in the public domain, the known reactivity of related dichloropyrimidine and bromopyridine compounds provides a basis for predicting its stability and potential degradation routes.
| Condition | Potential Degradation Pathway | Resulting Products |
| Strong Acid/Base | Hydrolysis of C-Cl bonds | Hydroxypyrimidine derivatives |
| Reducing Agents | Reductive dehalogenation of C-Br bond | Des-bromo pyridine derivative |
| UV Radiation | Photodegradation | Cleavage of C-Halogen bonds, various decomposition products |
Derivatization Strategies and Analogue Synthesis Based on the 4 6 Bromopyridin 3 Yl 2,6 Dichloropyrimidine Scaffold
Exploration of Substituent Effects on the Pyrimidine (B1678525) Ring
The 2,6-dichloropyrimidine moiety is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a facile entry point for introducing a diverse range of substituents. The electronic properties of the pyrimidine ring, characterized by the electron-withdrawing nature of the two nitrogen atoms, render the chlorine-substituted carbon atoms electrophilic and thus prone to attack by nucleophiles.
The reaction of 2,6-dichloropyrimidines with amine and oxygen nucleophiles is a well-established method for generating libraries of substituted pyrimidines. nih.govresearchgate.net Amines, acting as potent nucleophiles, readily displace the chlorine atoms on the pyrimidine ring. chemguide.co.uklibretexts.org The regioselectivity of these reactions can often be controlled by reaction conditions such as temperature and the nature of the base employed. For instance, in related dichloropyrimidine systems, sterically unbiased primary aliphatic amines have been shown to selectively displace one substituent over another. researchgate.net
The introduction of amino and alkoxy groups significantly alters the electronic and steric profile of the molecule. These substitutions can introduce hydrogen bond donors and acceptors, which are crucial for molecular recognition processes, such as binding to biological targets. The nature of the amine or alcohol used (primary, secondary, aliphatic, aromatic) further allows for fine-tuning of properties like solubility, lipophilicity, and basicity.
| Nucleophile | Reagent Example | Product Type | Potential Impact on Properties |
| Primary Amine | Methylamine | 2-Chloro-6-methylamino-pyrimidine derivative | Increased polarity, hydrogen bond donor |
| Secondary Amine | Dimethylamine | 2-Chloro-6-dimethylamino-pyrimidine derivative | Increased basicity, loss of hydrogen bond donor |
| Alcohol | Sodium Methoxide (B1231860) | 2-Chloro-6-methoxy-pyrimidine derivative | Increased polarity, hydrogen bond acceptor |
| Phenol | Sodium Phenoxide | 2-Chloro-6-phenoxy-pyrimidine derivative | Increased aromatic character, potential for π-stacking |
This table presents hypothetical examples based on general reactivity patterns of dichloropyrimidines.
The incorporation of carbon-based substituents onto the pyrimidine ring can be achieved through various cross-coupling reactions. The Suzuki-Miyaura reaction, which utilizes palladium catalysts to couple organoboronic acids with halides, is a powerful tool for forming carbon-carbon bonds. mdpi.comresearchgate.net This methodology allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2- and/or 6-positions of the pyrimidine ring.
The addition of carbon nucleophiles, such as Grignard reagents or cyanide ions, to carbonyl groups is a fundamental reaction in organic synthesis. masterorganicchemistry.comlibretexts.orgyoutube.com While direct addition to the dichloropyrimidine ring is less common, transformation of the chloro groups into other functionalities can open pathways for such reactions. For instance, conversion to a Grignard reagent or lithiation could enable subsequent reactions with electrophiles.
Subsequent transformations of the newly introduced carbon substituents can further expand the chemical space. For example, a newly introduced aromatic ring can be further functionalized through electrophilic aromatic substitution, or a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification. mdpi.comnih.gov
| Carbon Nucleophile Type | Reaction Type | Reagent Example | Introduced Substituent |
| Organoboron | Suzuki Coupling | Phenylboronic acid | Phenyl |
| Organozinc | Negishi Coupling | Alkylzinc halide | Alkyl |
| Alkyne | Sonogashira Coupling | Phenylacetylene | Phenylethynyl |
This table illustrates common cross-coupling reactions applicable for introducing carbon nucleophiles.
Modifications of the Pyridine (B92270) Ring System
The pyridine moiety of the scaffold offers additional opportunities for structural modification, either through direct functionalization of the ring or by altering substituents.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic systems. rsc.org For pyridine rings, which are electron-deficient, C-H functionalization can be challenging but various methods have been developed. nih.govnih.govresearchgate.netresearchgate.net These approaches often rely on transition-metal catalysis to activate specific C-H bonds. The regioselectivity of such reactions is a key challenge, but can often be controlled by directing groups or the inherent electronic properties of the substituted pyridine. Given the substitution pattern of the 6-bromopyridin-3-yl moiety, the remaining C-H bonds are potential targets for functionalization, leading to novel analogues.
Design and Synthesis of Library Compounds Based on the 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine Framework
The strategic combination of the derivatization strategies discussed above enables the design and synthesis of large, diverse libraries of compounds based on the this compound scaffold. nih.gov By systematically varying the substituents on both the pyrimidine and pyridine rings, a wide range of chemical space can be explored.
A typical library synthesis might involve a multi-step sequence where the dichloropyrimidine core is first reacted with a set of amines or alcohols. The resulting mono- or di-substituted pyrimidines can then be subjected to a second round of diversification at the bromine-substituted position of the pyridine ring via cross-coupling reactions. This combinatorial approach can rapidly generate a large number of analogues for screening in various applications.
| Step | Reaction Type | Ring Modified | Diversity Element |
| 1 | Nucleophilic Aromatic Substitution | Pyrimidine | Amines, Alcohols |
| 2 | Suzuki or Buchwald-Hartwig Coupling | Pyridine | Boronic acids, Amines |
| 3 | C-H Functionalization | Pyridine | Various coupling partners |
This table outlines a potential workflow for library synthesis based on the scaffold.
Scaffold Hopping and Bioisosteric Replacements for Core Structure Diversification
In the realm of medicinal chemistry, the strategic modification of lead compounds is paramount for optimizing potency, selectivity, and pharmacokinetic properties. For the privileged this compound scaffold, scaffold hopping and bioisosteric replacement represent key strategies for achieving significant structural diversity and accessing novel chemical space. These approaches involve the replacement of core structural components—either the dichloropyrimidine or the bromopyridine moiety—with alternative rings or groups that retain or improve upon the desired biological activity while offering advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) profiles.
Scaffold hopping, in this context, refers to the replacement of the central dichloropyrimidine core with a different heterocyclic system. This strategy aims to identify novel scaffolds that can maintain the crucial interactions with the biological target that are established by the original pyridinylpyrimidine framework. A common and effective scaffold hop for a pyrimidine-based core is its replacement with a fused heterocyclic system, such as a thieno[2,3-d]pyrimidine. This modification can alter the shape, electronic distribution, and vector projections of the key pharmacophoric elements, potentially leading to improved target engagement or selectivity.
A hypothetical scaffold hopping strategy starting from the this compound could involve the replacement of the dichloropyrimidine ring with a thieno[2,3-d]pyrimidine, a pyrrolo[2,3-d]pyrimidine, or other related bicyclic systems. mdpi.comnih.gov The bromopyridine moiety would be retained to maintain its key interactions, while the new scaffold would present different opportunities for substitution and optimization. The table below illustrates potential scaffold hops and the rationale for their selection.
| Original Scaffold | Hopped Scaffold | Rationale for Replacement | Potential Advantages |
|---|---|---|---|
| 2,6-Dichloropyrimidine | Thieno[2,3-d]pyrimidine | Mimics the purine-like structure of the pyrimidine core, potentially maintaining key hydrogen bonding interactions with kinase hinge regions. nih.govnih.gov | Improved potency, altered selectivity profile, novel intellectual property. lookchem.com |
| 2,6-Dichloropyrimidine | Pyrrolo[2,3-d]pyrimidine | Also known as 7-deazapurine, it is a well-established bioisostere for purines and pyrimidines in kinase inhibitors. mdpi.comnih.gov | Enhanced cell permeability, potential for novel vector interactions. nih.gov |
| 2,6-Dichloropyrimidine | Imidazo[1,2-a]pyridine | Offers a different arrangement of nitrogen atoms, potentially leading to altered hydrogen bonding capacity and physicochemical properties. | Improved solubility, metabolic stability. |
Bioisosteric replacement, on the other hand, focuses on the substitution of specific atoms or groups within the scaffold with other moieties that have similar steric and electronic properties. This can be applied to both the dichloropyrimidine and the bromopyridine rings.
For the 6-bromopyridine portion of the molecule, the bromine atom is a common target for bioisosteric replacement. While bromine can be important for activity, it can also be a liability due to potential metabolic instability or off-target reactivity. Common bioisosteric replacements for a bromine atom on an aromatic ring include cyano (-CN), trifluoromethyl (-CF3), and small alkyl groups. cambridgemedchemconsulting.com For example, the replacement of a carboxyl group with a cyano or formyl group has been shown to significantly augment the biological activity of cadeguomycin (B1496063) analogs. nih.gov Similarly, a cyano group can act as a hydrogen bond acceptor and mimic the electronic properties of a halogen.
Another bioisosteric strategy for the bromopyridine ring involves replacing the entire ring system with another aromatic or heteroaromatic ring. For instance, a phenyl ring can be replaced by a pyridine or thiophene (B33073) ring to modulate properties like solubility, metabolism, and protein-ligand interactions. researchgate.net The table below presents some potential bioisosteric replacements for the 6-bromopyridine moiety.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |
|---|---|---|---|
| 6-Bromopyridine | 6-Cyanopyridine | The cyano group is a classical bioisostere for halogens, mimicking their size and electronic properties. nih.gov | Improved metabolic stability, potential for new hydrogen bonding interactions. |
| 6-Bromopyridine | 6-(Trifluoromethyl)pyridine | The trifluoromethyl group is a lipophilic bioisostere for bromine that can enhance binding affinity through hydrophobic interactions. cambridgemedchemconsulting.com | Increased metabolic stability, improved cell permeability. |
| Pyridine | Phenyl | Removal of the nitrogen atom can alter basicity and potential for hydrogen bonding, impacting selectivity and off-target effects. researchgate.net | Modified pharmacokinetic profile, altered selectivity. |
| Pyridine | Thiophene | The sulfur atom in the thiophene ring can alter the electronic distribution and potential for π-stacking interactions compared to pyridine. researchgate.net | Novel intellectual property, potential for improved potency. |
The dichloropyrimidine core also offers opportunities for bioisosteric replacement. The chlorine atoms at the 2- and 6-positions are crucial for reactivity, allowing for sequential nucleophilic substitution to build more complex molecules. However, their reactivity can also lead to off-target effects. A bioisosteric replacement for a chlorine atom could involve a methyl (-CH3) or trifluoromethyl (-CF3) group, which would alter the reactivity and lipophilicity of the pyrimidine ring.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Variations with Biological Recognition and Ligand-Target Interactions
The 2,6-dichloro substitutions on the pyrimidine (B1678525) ring are significant determinants of the compound's reactivity and binding capabilities. The chlorine atoms are strong electron-withdrawing groups, which influences the electron distribution of the pyrimidine ring and can be critical for forming specific interactions within a target's binding pocket.
Research on related 2,4-disubstituted pyrimidine derivatives has shown that steric and electronic parameters at these positions significantly affect biological activity. For instance, in the context of cholinesterase inhibition, the nature of the substituent at the C-2 and C-4 positions can modulate potency and selectivity. The presence of halogen atoms, like chlorine, on the pyrimidine ring has been associated with enhanced antiproliferative activity in some cancer cell lines.
The chlorine atoms in 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine can act as key recognition elements, potentially forming halogen bonds or other non-covalent interactions with the protein target. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines is highly sensitive to other substituents on the ring, a factor that is critical in the synthesis of derivatives and in understanding their interaction profiles.
Table 1: Impact of Pyrimidine Substitutions on Biological Activity (Hypothetical Data Based on General SAR Principles)
| Compound | R1 (C2-position) | R2 (C6-position) | Target Kinase IC50 (nM) | Notes |
| Parent | Cl | Cl | 50 | Dichloro substitution provides a baseline activity. |
| Analog A | OCH3 | Cl | 250 | Replacement of one chlorine with a methoxy (B1213986) group decreases activity, suggesting the importance of the halogen. |
| Analog B | NH2 | Cl | 150 | An amino group is less favorable than chlorine at this position. |
| Analog C | F | F | 75 | Difluoro substitution maintains activity, indicating that other halogens are tolerated. |
This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental validation.
The 6-bromopyridin-3-yl moiety is another critical component influencing the molecule's interaction with its biological target. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and π-π stacking interactions.
The bromine atom at the 6-position of the pyridine ring can significantly impact binding affinity. Halogen atoms can act as hydrophobic entities and also participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design. The position of the bromine atom is crucial; studies on pyridine derivatives have shown that the location and nature of halogen substituents can dramatically alter biological activity. For instance, in some kinase inhibitors, a halogen at a specific position on a pyridine or a similar aromatic ring is essential for potent inhibition. Conversely, in other contexts, halogen atoms have been shown to decrease antiproliferative activity.
Table 2: Influence of Bromopyridine Moiety Modifications on Target Binding (Hypothetical Data)
| Compound | Pyridine Substitution | Target Kinase IC50 (nM) | Key Interaction |
| Parent | 6-Bromo | 50 | Potential halogen bonding and hydrophobic interactions. |
| Analog D | 6-Chloro | 65 | Similar activity, suggesting other halogens are tolerated. |
| Analog E | 6-Methyl | 120 | Loss of halogen bond donor capability decreases potency. |
| Analog F | Unsubstituted Pyridine | 200 | Demonstrates the importance of the halogen for affinity. |
This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental validation.
The single bond connecting the pyrimidine and pyridine rings allows for rotational freedom, meaning the molecule can adopt various conformations. The preferred conformation in the bound state will be the one that maximizes favorable interactions with the target protein. Conformational analysis is therefore essential to understand the spatial arrangement of the two ring systems and how this influences binding.
Computational studies can predict the lowest energy conformations in solution and in the context of a protein binding site. The dihedral angle between the pyrimidine and pyridine rings is a key parameter. A relatively planar conformation might be favored to maximize π-stacking interactions, while a more twisted conformation could allow for optimal positioning of substituents into specific sub-pockets of the binding site.
In the design of more complex derivatives, the introduction of flexible linkers between the core scaffold and other functional groups can be a powerful strategy. A linker can help to position a pharmacophore in a previously unoccupied region of the binding site, potentially leading to a significant increase in potency and selectivity. The length and flexibility of the linker are critical design parameters that must be optimized.
Analysis of Ligand Efficiency and Lipophilicity in Scaffold Modification and Optimization
Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of a compound. LE relates the binding affinity of a molecule to its size (typically the number of heavy atoms), while LipE relates affinity to its lipophilicity (logP or logD).
For a scaffold like this compound, it is crucial to optimize these parameters during lead optimization. The goal is to increase potency without excessively increasing molecular weight or lipophilicity, as high values for the latter are often associated with poor pharmacokinetic properties and off-target toxicity.
The dichloropyrimidine and bromopyridine moieties contribute significantly to the lipophilicity of the parent compound. Modifications aimed at improving potency should be carefully considered for their impact on these efficiency metrics. For example, adding large, greasy substituents might increase affinity through enhanced hydrophobic interactions but could lead to a decrease in LE and LipE, resulting in a less "drug-like" molecule. Conversely, the introduction of small, polar groups that form specific hydrogen bonds can improve potency while also enhancing physicochemical properties.
Table 3: Ligand Efficiency and Lipophilicity Profile of Hypothetical Analogs
| Compound | Target Kinase IC50 (nM) | logP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| Parent | 50 | 4.5 | 18 | 0.45 | 3.8 |
| Analog G | 25 | 4.8 | 20 | 0.44 | 3.7 |
| Analog H | 10 | 4.2 | 19 | 0.50 | 4.8 |
| Analog I | 100 | 3.5 | 17 | 0.44 | 4.5 |
LE and LipE are calculated based on hypothetical IC50 and logP values. Higher LE and LipE values are generally more desirable.
De novo Design Approaches for Novel this compound Derivatives
De novo design strategies can be employed to generate novel derivatives of this compound with improved properties. These computational methods build new molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.
Starting with the this compound scaffold docked into a homology model or a crystal structure of the target protein, de novo design algorithms can explore unoccupied pockets and suggest modifications that could enhance binding affinity. This can involve:
Fragment growing: Adding small chemical fragments to the existing scaffold to form new interactions.
Fragment linking: Connecting two or more fragments that bind in adjacent sub-pockets.
Scaffold hopping: Replacing the core pyrimidine or pyridine ring with a different chemical scaffold that maintains the key binding interactions but may have improved properties.
These approaches can lead to the discovery of novel chemical matter with potentially superior potency, selectivity, and drug-like properties compared to the initial hit. The designed molecules would then be synthesized and tested experimentally to validate the computational predictions.
Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Perspectives
Target Identification and Engagement Studies
Identifying the specific molecular targets of 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine is the foundational step in understanding its biological activity. Pyrimidine (B1678525) derivatives are well-known for their activity against a range of protein kinases, which are key regulators of cellular processes. nih.govfrontiersin.org
To characterize the inhibitory activity of this compound, robust biochemical assays are essential. These assays are designed to measure the compound's effect on the activity of a purified target enzyme, such as a protein kinase.
A common approach involves the development of an in vitro kinase assay. This typically includes the kinase, a specific substrate, and a cofactor like adenosine triphosphate (ATP). The inhibitory potential of the compound is then quantified by measuring the reduction in substrate phosphorylation. The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For pyrimidine-based hybrids, these assays have been used to determine their potency against targets like Epidermal Growth Factor Receptor (EGFR). frontiersin.org
Validation of these assays is critical to ensure the reliability of the data. This involves confirming that the assay is sensitive, specific, and reproducible. Control experiments are performed to rule out any non-specific inhibition or interference from the compound.
Table 1: Illustrative Biochemical Assay Parameters for a Pyrimidine-Pyridine Hybrid Compound
| Parameter | Description | Example Value |
| Target Enzyme | The specific protein kinase being investigated. | Epidermal Growth Factor Receptor (EGFR) |
| Substrate | The molecule that is phosphorylated by the enzyme. | A synthetic peptide with a tyrosine residue. |
| IC50 | The concentration of the compound that inhibits 50% of the enzyme's activity. | e.g., 10 nM |
| Assay Method | The technique used to measure enzyme activity. | Fluorescence Resonance Energy Transfer (FRET) or Radiometric Assay. |
Beyond determining inhibitory activity, it is crucial to characterize the direct binding of this compound to its target protein. Several biophysical techniques are employed for this purpose, providing insights into binding affinity, kinetics, and thermodynamics. nih.gov
Surface Plasmon Resonance (SPR) : This technique measures the binding of a ligand to a target immobilized on a sensor surface in real-time. reactionbiology.com It provides valuable data on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated, indicating the binding affinity. reactionbiology.com
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon the binding of a ligand to its target. nih.govmdpi.com This method not only determines the binding affinity (Kd) but also provides a complete thermodynamic profile of the interaction, including changes in enthalpy (ΔH) and entropy (ΔS). mdpi.com
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay : DSF measures the change in the thermal stability of a protein upon ligand binding. nih.gov An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates direct binding and stabilization of the target.
X-ray Crystallography : This powerful technique can provide a high-resolution, three-dimensional structure of the ligand bound to its target protein. mdpi.com This information is invaluable for understanding the precise binding mode and for guiding further structure-based drug design.
Table 2: Comparison of Biophysical Methods for Ligand-Target Interaction Analysis
| Method | Information Provided | Advantages |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), kinetics (kon, koff) | Real-time analysis, high sensitivity |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS) | Direct measurement of binding, provides full thermodynamic profile |
| Differential Scanning Fluorimetry (DSF) | Target engagement, protein stability | High-throughput, low sample consumption |
| X-ray Crystallography | 3D structure of the ligand-protein complex | Detailed atomic-level view of the binding mode |
Elucidation of Molecular Mechanisms of Action
Understanding how this compound interacts with its target at the molecular level is key to explaining its biological effects. Pyrimidine-based inhibitors often function by competing with endogenous ligands, such as ATP in the case of protein kinases. nih.gov
Structural modeling and X-ray crystallography can reveal the specific amino acid residues within the protein's binding pocket that interact with the inhibitor. aacrjournals.org For instance, hydrogen bonds, hydrophobic interactions, and van der Waals forces all contribute to the stability of the ligand-protein complex. In some cases, pyrimidine-pyridine hybrids may act as allosteric modulators, binding to a site distinct from the active site to alter the protein's conformation and activity.
Cellular Pathways Modulated by Pyrimidine-Pyridine Hybrid Compounds
The biological effects of this compound at the cellular level are a consequence of its interaction with its molecular target. By inhibiting key proteins, such as kinases, these compounds can modulate various signaling pathways that are critical for cell function.
For example, inhibition of kinases involved in cell cycle regulation can lead to cell cycle arrest at specific checkpoints, such as the G2/M phase. nih.gov This prevents the cell from progressing through division. Furthermore, interference with survival signaling pathways can induce apoptosis, or programmed cell death. nih.govnih.gov Studies on related pyrimidine derivatives have shown that they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov Other modulated pathways can include those involved in DNA and RNA synthesis, as pyrimidines are fundamental components of nucleic acids. researchgate.netresearchgate.net
Investigation of Potential Resistance Mechanisms at the Molecular Level
A significant challenge in the development of targeted therapies is the emergence of drug resistance. For inhibitors targeting proteins like kinases, resistance can arise through several molecular mechanisms.
One of the most common mechanisms is the acquisition of mutations in the target protein that reduce the binding affinity of the inhibitor. nih.gov For example, in the case of EGFR inhibitors, specific mutations in the kinase domain can sterically hinder the binding of pyrimidine-based drugs. nih.govaacrjournals.org Another mechanism involves the amplification of the target gene, leading to overexpression of the target protein, which can overcome the inhibitory effect of the compound. Additionally, cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target. Understanding these potential resistance mechanisms is crucial for the rational design of next-generation inhibitors and combination therapies.
Computational and Theoretical Chemistry Applications in Research on 4 6 Bromopyridin 3 Yl 2,6 Dichloropyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of novel compounds like 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine. These methods provide insights into the molecular-level characteristics that govern its behavior.
Density Functional Theory (DFT) Studies on Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound such as this compound, DFT calculations would be employed to determine a range of reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in understanding the molecule's chemical behavior.
Key reactivity descriptors that would be calculated include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters provide a quantitative basis for predicting the reactivity of different sites within the molecule, guiding synthetic efforts and the design of new derivatives.
Molecular Electrostatic Potential (MEP) Analysis for Interaction Site Prediction
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions. An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. For this compound, this analysis would reveal:
Electron-rich regions (negative potential): These areas, typically associated with heteroatoms like nitrogen and chlorine, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Electron-deficient regions (positive potential): These areas are prone to nucleophilic attack.
The MEP map provides a clear, color-coded guide to the molecule's reactive sites, which is crucial for understanding its interactions with biological targets or other reagents.
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling and docking studies are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These computational techniques are central to modern drug discovery.
Ligand-Protein Docking for Binding Mode Prediction
Ligand-protein docking simulations would be used to predict the preferred binding orientation and conformation of this compound within the active site of a target protein. This process involves:
Generating a three-dimensional model of the compound.
Placing the model into the binding site of a protein with a known structure.
Using a scoring function to evaluate and rank the different binding poses.
The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is vital for understanding the basis of the compound's potential biological activity.
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be developed based on its predicted binding mode or by comparing it to other known active compounds.
This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as a query in virtual screening campaigns to search large chemical databases for other molecules with similar properties, potentially leading to the discovery of new and diverse chemical scaffolds with the desired activity.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their complexes. For this compound, MD simulations would be applied to:
Explore conformational flexibility: The compound's various possible shapes (conformations) in a solvent environment can be sampled.
Assess binding stability: When docked into a protein, MD simulations can be used to evaluate the stability of the predicted binding pose over time. By monitoring the ligand's movement and interactions within the binding site, researchers can gain confidence in the docking results.
MD simulations offer a more realistic representation of the biological environment and can provide critical insights into the thermodynamics and kinetics of ligand-protein binding that are not captured by static docking methods.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in structural features (described by molecular descriptors) affect a molecule's activity, QSAR models can predict the efficacy of new, unsynthesized analogues.
A hypothetical QSAR study for a series of analogues of this compound could be designed to explore the impact of different substituents on a specific biological target, for instance, a protein kinase. The process would involve synthesizing a library of related compounds and testing their biological activity (e.g., IC₅₀, the concentration required to inhibit a biological process by 50%).
Key steps in developing a QSAR model include:
Dataset compilation: A set of molecules with known biological activities is collected.
Descriptor calculation: For each molecule, various physicochemical, electronic, and steric properties, known as molecular descriptors, are calculated. These can include properties like logP (lipophilicity), molar refractivity (MR), and topological polar surface area (TPSA).
Model development: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the biological activity.
Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.
For a series of this compound analogues, a researcher might investigate substitutions at the chloro- and bromo- positions. The goal would be to understand which properties (e.g., electron-withdrawing or donating nature, size, lipophilicity) at these positions enhance the desired biological activity.
Hypothetical QSAR Data for this compound Analogues
To illustrate this, the table below presents a fictional dataset for a QSAR study. The biological activity is represented as pIC₅₀ (-log(IC₅₀)). The molecular descriptors are Lipophilicity (logP) and Electronic Effects (Hammett constant, σ).
| Compound ID | R¹ Substituent | R² Substituent | pIC₅₀ (Hypothetical) | logP (Calculated) | σ (para) |
| 1 | -Cl | -Br | 6.5 | 4.1 | 0.23 |
| 2 | -F | -Br | 6.2 | 3.6 | 0.06 |
| 3 | -Cl | -I | 6.8 | 4.7 | 0.18 |
| 4 | -Cl | -CN | 7.1 | 3.0 | 0.66 |
| 5 | -OCH₃ | -Br | 5.9 | 3.4 | -0.27 |
This table is for illustrative purposes only. The data is not derived from experimental results.
From such data, a QSAR equation could be generated, for example: pIC₅₀ = 0.5 * logP + 1.2 * σ + 5.0
This hypothetical equation would suggest that both increasing lipophilicity and the presence of electron-withdrawing groups (higher σ value) could lead to higher biological activity. Such a model would then be used to predict the pIC₅₀ of new, yet-to-be-synthesized analogues, guiding further research efforts toward more potent compounds.
In Silico Predictions of Drug-like Properties and ADME Profiles
Beyond predicting efficacy, computational tools are crucial for evaluating a compound's potential to be a viable drug. This involves assessing its "drug-likeness" and its ADME profile. These predictions help to identify candidates that are likely to have good oral bioavailability and appropriate metabolic stability, reducing the rate of failure in later stages of drug development.
"Drug-likeness" is often evaluated using guidelines such as Lipinski's Rule of Five. This rule states that orally active drugs generally have:
A molecular weight of less than 500 Daltons.
A logP (a measure of lipophilicity) not exceeding 5.
Fewer than 5 hydrogen bond donors.
Fewer than 10 hydrogen bond acceptors.
ADME properties predict how a drug will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. Key in silico ADME predictions include aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 enzymes.
For this compound, several key drug-like properties can be calculated using computational software. These predictions provide a preliminary assessment of its potential as an orally administered drug.
Predicted Physicochemical and Drug-like Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₉H₄BrCl₂N₃ | N/A |
| Molecular Weight | 304.96 g/mol | Yes (< 500) |
| XlogP | 3.7 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Molar Refractivity | 65.5 cm³ | N/A |
| Topological Polar Surface Area (TPSA) | 38.6 Ų | N/A |
The in silico analysis indicates that this compound adheres to Lipinski's Rule of Five. Its molecular weight is well within the preferred range, and its predicted lipophilicity (XlogP) is appropriate for cell membrane permeability without being excessively high, which could lead to poor solubility. uni.lu The absence of hydrogen bond donors and the presence of only three acceptors also meet the criteria. The topological polar surface area (TPSA) is a predictor of drug transport properties, and a value below 140 Ų is generally considered favorable for oral bioavailability. The predicted TPSA of 38.6 Ų suggests good potential for cell membrane penetration.
These computational predictions suggest that this compound possesses a favorable foundational profile for a potential drug candidate. However, these are theoretical predictions and would require experimental validation to confirm the actual ADME and pharmacokinetic behavior of the compound.
Potential Research Applications Beyond Direct Biological Activity
Development as Chemical Probes for Investigating Biological Systems
The structure of 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine is well-suited for its development into chemical probes. These are small molecules designed to study biological systems by selectively interacting with specific targets, such as proteins or nucleic acids. The dichloropyrimidine core allows for the sequential and regioselective introduction of various functionalities. For instance, one chlorine atom could be substituted with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) for detection and isolation of biological targets, while the other chlorine and the bromine atom can be modified to tune the molecule's selectivity and affinity for its target.
The process of developing a chemical probe from this scaffold would involve synthesizing a library of derivatives where the chloro and bromo groups are replaced with a diverse set of chemical moieties. This library could then be screened against biological targets of interest to identify "hits." Subsequent optimization of these hits would focus on improving potency and selectivity, leading to a refined chemical probe.
Table 1: Potential Modifications for Chemical Probe Development
| Reactive Site | Potential Modification | Purpose |
|---|---|---|
| C2 or C6-Cl on Pyrimidine (B1678525) | Nucleophilic substitution with amines, alcohols, or thiols | Introduce reporter groups (fluorophores, biotin), affinity tags, or photo-cross-linking agents. |
| C6-Br on Pyridine (B92270) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Modulate target affinity and selectivity by introducing various aryl, heteroaryl, or alkyl groups. |
Utilization as Ligands in Organometallic Catalysis
The pyridine and pyrimidine nitrogen atoms in this compound possess lone pairs of electrons that can coordinate to transition metals, making the compound a potential ligand for organometallic catalysis. Pyridine-based ligands are widely used in catalysis, and their electronic and steric properties can be fine-tuned to influence the activity and selectivity of the metal center. nih.gov 3-bromopyridine (B30812) itself has been utilized as a ligand in ruthenium-based metathesis catalysts. acs.org
The electronic properties of the pyridine ring in the title compound are influenced by the bromine substituent and the dichloropyrimidine group. These substituents can be further modified to systematically alter the ligand's properties. For example, replacing the bromine via a cross-coupling reaction would allow for the introduction of a wide range of electronic and steric diversity. The resulting library of ligands could then be screened in various catalytic reactions, such as cross-coupling, hydrogenation, or polymerization, to identify catalysts with improved performance.
Exploration in Materials Science for Functional Molecules
The rigid, aromatic structure of this compound makes it an interesting building block for the synthesis of functional organic materials. Dichloropyrimidine derivatives have been used in the synthesis of materials such as azacalix nih.govpyrimidines and biarylpyrimidines, which can have applications in host-guest chemistry and materials science. sigmaaldrich.com The presence of multiple reactive sites allows for the incorporation of this scaffold into larger, conjugated systems relevant to organic electronics or into polymeric structures.
For example, the bromine and chlorine atoms can be subjected to various cross-coupling reactions to extend the π-conjugated system of the molecule. rsc.orgacs.org This could lead to the formation of novel chromophores or luminophores with potential applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. Furthermore, the difunctional nature of the dichloropyrimidine moiety could be exploited to synthesize polymers with novel electronic or photophysical properties.
Table 2: Potential Polymerization and Material Synthesis Strategies
| Reaction Type | Reactive Sites | Potential Material Application |
|---|---|---|
| Suzuki or Stille Polycondensation | C6-Br on pyridine and C2/C6-Cl on pyrimidine | Conjugated polymers for organic electronics. |
| Sonogashira Cross-Coupling | C6-Br on pyridine and C2/C6-Cl on pyrimidine | Synthesis of rigid-rod polymers and molecular wires. |
Role as Advanced Synthetic Intermediates for the Construction of More Complex Molecular Architectures
Perhaps the most immediate and versatile application of this compound is its role as an advanced synthetic intermediate. The differential reactivity of the halogen atoms provides a strategic advantage in multistep syntheses. The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom on the pyridine ring is more amenable to palladium-catalyzed cross-coupling reactions. acs.orgchempanda.cominnospk.com
The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2. acs.org This regioselectivity allows for the sequential introduction of different nucleophiles at the C2 and C6 positions. Following the modification of the pyrimidine ring, the less reactive bromopyridine moiety can be functionalized using a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. researchgate.netnih.gov This modular approach enables the synthesis of a vast array of complex, poly-substituted heterocyclic compounds from a single, readily accessible starting material. These complex molecules can be valuable in various fields, including medicinal chemistry and materials science. nbinno.comnbinno.com
Table 3: Orthogonal Reactivity of this compound
| Reaction Type | Preferred Reactive Site | Example Reaction | Potential Product Class |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C2 and C6-Cl on Pyrimidine | Reaction with amines, alkoxides, or thiolates | Substituted aminopyrimidines, alkoxypyrimidines, or thiopyrimidines |
| Suzuki Cross-Coupling | C6-Br on Pyridine | Reaction with arylboronic acids | Biaryl and heteroaryl compounds |
| Sonogashira Cross-Coupling | C6-Br on Pyridine | Reaction with terminal alkynes | Arylalkynes |
Q & A
Q. What are the recommended synthetic routes for 4-(6-bromopyridin-3-yl)-2,6-dichloropyrimidine, and how do reaction conditions influence yield?
Answer: A key method involves Suzuki-Miyaura cross-coupling to attach the bromopyridine moiety to the dichloropyrimidine core. For example, a general Suzuki protocol ( ) uses 2,6-dichloropyrimidine, a brominated arylboronic acid/ester, Pd(PPh₃)₄ catalyst, and K₂CO₃ in 1,4-dioxane/H₂O at 90°C. Yield optimization requires monitoring reaction time (2–20 hours) and solvent systems; HCl/dioxane may suppress acetylation side reactions ( ). Purification via gradient elution (e.g., EtOAc/petroleum ether) is critical . Alternative routes include nucleophilic substitution, but yields vary (e.g., 61–95% for analogous dichloropyrimidines; ).
Q. How should researchers characterize this compound, and what analytical techniques are most reliable?
Answer: Essential techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing 2,6-dichloro vs. 4,6-dichloro isomers).
- HPLC/MS : For purity assessment, especially if the compound is a pharmaceutical intermediate ().
- X-ray crystallography : For absolute configuration determination. Use phase annealing (e.g., SHELX-90) to resolve larger structures ().
- FTIR/FT-Raman : To analyze functional groups and conformers (as in ). Reference CAS registry data (e.g., 3934-20-1 for dichloropyrimidines) for spectral comparisons .
Q. What safety precautions are necessary when handling this compound?
Answer:
- Hazard codes : UN 2811 (toxic solids) and R25 (toxic if swallowed) apply to structurally related dichloropyridines ().
- Personal protective equipment (PPE) : Use gloves, fume hoods, and respiratory protection due to halogenated pyrimidines’ reactivity.
- Waste disposal : Halogenated waste must be segregated and treated as hazardous ().
Advanced Research Questions
Q. How do substituent positions (bromo, chloro) influence reactivity in cross-coupling reactions?
Answer: The 6-bromo group on pyridine enhances electrophilicity, favoring Suzuki coupling at the 3-position. Meanwhile, the 2,6-dichloro substituents on pyrimidine act as leaving groups, enabling sequential substitutions. SAR studies ( ) show 2,6-dichloro configurations improve selectivity in kinase inhibitors (e.g., Infigratinib). Computational studies (e.g., DFT in ) can predict electronic effects: chloro groups withdraw electron density, while bromine’s polarizability may stabilize transition states .
Q. What strategies resolve contradictions in reported synthetic yields for analogous halogenated pyrimidines?
Answer: Discrepancies (e.g., 61% vs. 95% yields; ) arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate side reactions.
- Catalyst loading : Pd(PPh₃)₄ at 3 mol% () balances cost and efficiency.
- Temperature control : Microwave-assisted synthesis can reduce reaction times and improve reproducibility. Validate protocols with kinetic studies and in-situ monitoring (e.g., TLC/HPLC) .
Q. How can molecularly imprinted polymers (MIPs) leverage this compound for sensor applications?
Answer: The compound’s rigid aromatic structure makes it a suitable template for MIPs targeting endocrine disruptors or sulfonamides (). Steps include:
Template polymerization : Mix with functional monomers (e.g., methacrylic acid) and cross-linkers (e.g., EGDMA).
Solid-phase extraction : Use core-shell MIPs (e.g., Fe₃O₄@MIPs) for magnetic separation ().
Detection : Couple with HPLC-UV or fluorescence for trace analysis in biological matrices .
Q. What computational tools predict the compound’s crystallographic behavior or stability?
Answer:
- SHELX-90 : Direct methods for phase determination in X-ray crystallography ().
- DFT calculations : Optimize geometry using B3LYP/6-311++G** (as in ) to assess steric clashes or tautomeric stability.
- Molecular docking : Screen for binding affinity in drug design, leveraging SAR data from halogenated analogs () .
Methodological Considerations
Q. How to differentiate positional isomers (e.g., 2,4- vs. 2,6-dichloropyrimidines) during synthesis?
Answer:
- Chromatography : Use reversed-phase HPLC with C18 columns and acetonitrile/water gradients.
- NMR analysis : Compare chemical shifts: 2,6-dichloro pyrimidines show distinct coupling patterns in ¹H NMR (e.g., singlet for equivalent Cl groups).
- Reference standards : Cross-check with CAS 3934-20-1 (2,4-dichloropyrimidine) and 1193-21-1 (4,6-dichloropyrimidine) () .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Answer:
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 aryl halide:boronic acid) to minimize di- or tri-substituted products.
- Catalyst removal : Use scavengers (e.g., silica-thiol) to eliminate residual Pd.
- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
